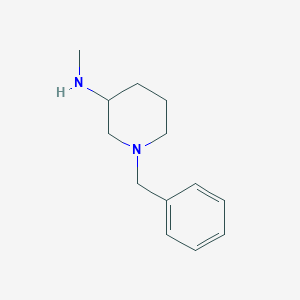

1-benzyl-N-methylpiperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-methylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAEHZVQWTOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615386 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-45-5 | |

| Record name | 1-Benzyl-N-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-N-methylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-benzyl-N-methylpiperidin-3-amine: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for 1-benzyl-N-methylpiperidin-3-amine, a representative member of this important class of compounds. While specific experimental data for this exact molecule is limited in public literature, this document consolidates information from closely related analogues and established chemical principles to serve as a valuable resource for researchers in drug discovery and development. The guide details plausible synthetic routes with experimental protocols, predicted physicochemical and spectroscopic data, and discusses the potential biological activities based on the known pharmacology of N-benzylpiperidine derivatives.

Chemical Structure and Properties

This compound possesses a chiral center at the C3 position of the piperidine ring. The structure combines a tertiary amine within the piperidine ring, a secondary amine at the 3-position (which is methylated to a tertiary amine in the title compound), and a benzyl group attached to the piperidine nitrogen.

Table 1: Chemical Identifiers and Properties of this compound and its Precursor

| Property | This compound | (R)-1-benzylpiperidin-3-amine (Precursor) |

| IUPAC Name | This compound | (3R)-1-benzylpiperidin-3-amine |

| Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₈N₂[3] |

| Molecular Weight | 204.31 g/mol [4] | 190.28 g/mol [3] |

| CAS Number | 60717-45-5 | 168466-84-0[3] |

| Canonical SMILES | CNCC1CN(CC2=CC=CC=C2)CCC1 | C1CC(CN(C1)CC2=CC=CC=C2)N[3] |

| InChIKey | Not available | HARWNWOLWMTQCC-GFCCVEGCSA-N[3] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | This compound (Predicted) | (R)-1-benzylpiperidin-3-amine (Experimental/Predicted) |

| Boiling Point | Not available | 281.2 ± 33.0 °C (Predicted)[1] |

| Melting Point | Not available | 63-65 °C (for a related compound)[2] |

| pKa | ~9.0 - 10.5 | 10.21 ± 0.20 (Predicted)[1] |

| logP | 2.19920 (for (R)-enantiomer)[4] | 1.4 (Computed by XLogP3)[3] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų (for (R)-enantiomer)[4] | 29.3 Ų[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors. A plausible route involves the initial synthesis of the secondary amine, 1-benzylpiperidin-3-amine, followed by N-methylation. The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of secondary amines to tertiary amines using formic acid and formaldehyde, and it notably avoids the formation of quaternary ammonium salts.[3][5][6]

Figure 1: Plausible Synthetic Workflow

Experimental Protocol: Synthesis of 1-benzylpiperidin-3-amine (Precursor)

This protocol is adapted from general procedures for reductive amination.

-

Reaction Setup: To a solution of 1-benzyl-3-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10 equivalents).

-

Reduction: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl. Adjust the pH to >10 with a concentrated NaOH solution.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes the methylation of the secondary amine precursor to the final tertiary amine product.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 1-benzylpiperidin-3-amine (1 equivalent) in an excess of formic acid (e.g., 5 equivalents).

-

Addition of Formaldehyde: To this solution, add an aqueous solution of formaldehyde (37%, 2.5 equivalents).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C for 6-12 hours. The evolution of carbon dioxide will be observed. The reaction is typically complete when gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature and basify by the careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is >10.

-

Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.5 ppm: Singlet, 2H (benzylic -CH₂- protons). Note: Due to the chiral center at C3, these protons are diastereotopic and may appear as a pair of doublets (an AB quartet).[7]~1.5-3.0 ppm: A series of complex multiplets corresponding to the piperidine ring protons.~2.2 ppm: Singlet, 3H (N-methyl -CH₃ protons). |

| ¹³C NMR | ~138 ppm: Quaternary carbon of the benzyl group.~129, 128, 127 ppm: Aromatic -CH carbons.~63 ppm: Benzylic -CH₂- carbon.~45-60 ppm: Piperidine ring carbons.~42 ppm: N-methyl -CH₃ carbon. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 204.Base Peak: m/z 91 (tropylium ion, characteristic for benzyl groups).Other Fragments: Loss of the methyl group, cleavage of the piperidine ring. |

| Infrared (IR) | ~3030 cm⁻¹: Aromatic C-H stretch.~2940, 2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1495, 1450 cm⁻¹: Aromatic C=C bending.~1100-1200 cm⁻¹: C-N stretching. |

Biological Activity and Potential Applications

The N-benzylpiperidine motif is a key pharmacophore in many centrally active agents. Its presence suggests that this compound could interact with various receptors and enzymes in the central nervous system (CNS).

-

Dopamine and Serotonin Receptors: N-benzylpiperidine derivatives have been extensively studied as ligands for dopamine (particularly D3 and D4) and serotonin (5-HT) receptors.[8][9] These receptors are implicated in a host of neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, depression, and anxiety. The tertiary amine of the piperidine ring can form a crucial salt bridge with acidic residues in the receptor binding pocket, while the benzyl group can engage in cation-π or hydrophobic interactions.[2][10]

-

Sigma (σ) Receptors: This class of compounds has also shown high affinity for sigma receptors, which are involved in modulating various neurotransmitter systems and are targets for the treatment of neurological disorders and pain.[11]

-

Acetylcholinesterase (AChE) Inhibition: Some N-benzylpiperidine derivatives have been identified as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease.[10][11]

Given these precedents, this compound represents a valuable scaffold for the development of novel CNS-active agents. Further derivatization of the benzyl ring or the piperidine core could lead to potent and selective ligands for a variety of neurological targets.

Figure 2: Hypothetical GPCR Signaling Modulation

Conclusion

This compound is a compound of significant interest due to its core N-benzylpiperidine structure, a well-established pharmacophore in drug discovery. While detailed experimental data on this specific molecule is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The potential for this molecule and its derivatives to interact with key CNS targets, such as dopamine, serotonin, and sigma receptors, makes it a valuable starting point for further investigation in the development of novel therapeutics for neurological and psychiatric disorders. This guide serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this promising class of compounds.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-benzyl-N-methylpiperidin-3-amine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-N-methylpiperidin-3-amine is a tertiary amine containing a piperidine core, a versatile scaffold in medicinal chemistry. The presence of a benzyl group and an N-methyl moiety introduces specific structural features that are expected to yield a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Aromatic Protons (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons. |

| Benzylic Protons (CH₂-Ph) | ~3.50 | Singlet | 2H | Deshielded by the adjacent nitrogen and aromatic ring. |

| Piperidine Proton (N-CH-N) | 2.80 - 3.00 | Multiplet | 1H | Complex splitting due to adjacent methylene groups. |

| Piperidine Protons (CH₂) | 1.50 - 2.80 | Multiplets | 6H | Overlapping signals from the three methylene groups on the piperidine ring. |

| N-Methyl Protons (N-CH₃) | ~2.30 | Singlet | 3H | Characteristic chemical shift for an N-methyl group on an aliphatic amine. |

| Amine Proton (NH) | Not Applicable | - | - | This is a tertiary amine. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Assignment | Predicted Chemical Shift (ppm) | Justification |

| Aromatic Carbon (C-ipso) | ~138 | Quaternary carbon attached to the benzylic group. |

| Aromatic Carbons (C-ortho, C-meta) | ~128-129 | Aromatic CH carbons. |

| Aromatic Carbon (C-para) | ~127 | Aromatic CH carbon. |

| Benzylic Carbon (CH₂-Ph) | ~63 | Carbon of the benzylic methylene group. |

| Piperidine Carbon (N-CH-N) | ~55-60 | Piperidine ring carbon bearing the N-methylamino group. |

| Piperidine Carbons (CH₂) | ~20-55 | Range for the other four piperidine ring carbons. |

| N-Methyl Carbon (N-CH₃) | ~42 | Carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Justification |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2800 - 3000 | C-H stretch (aliphatic) | Medium to Strong | From the piperidine and benzylic and N-methyl C-H bonds. |

| 1450 - 1600 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the benzene ring. |

| 1020 - 1250 | C-N stretch (aliphatic) | Medium | Characteristic of the C-N bonds in the piperidine ring and to the benzyl and methyl groups.[1] |

| 690 - 770 | C-H bend (aromatic) | Strong | Out-of-plane bending for a monosubstituted benzene ring. |

Note: As a tertiary amine, no N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization Mode: Electron Ionization - EI)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 218 | [C₁₄H₂₂N₂]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₇H₁₅N₂]⁺ | α-cleavage with loss of the benzyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid amine sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set an appropriate spectral width and acquisition time.

-

Use a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative integration if needed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the sample holder with the prepared salt plates into the instrument.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition (EI-GC/MS):

-

If using Gas Chromatography-Mass Spectrometry (GC/MS), inject a small volume of the prepared solution into the GC. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to aid in structure elucidation.

-

Visualizations

Workflow for Spectroscopic Analysis

References

(3R)-1-benzylpiperidin-3-amine physical and chemical properties

An In-depth Technical Guide to (3R)-1-benzylpiperidin-3-amine

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of (3R)-1-benzylpiperidin-3-amine, a chiral amine widely utilized as a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Compound Identification

(3R)-1-benzylpiperidin-3-amine is a chiral piperidine derivative featuring a benzyl group at the 1-position and an amine group at the 3-position with R-stereochemistry.

| Identifier | Value |

| IUPAC Name | (3R)-1-benzylpiperidin-3-amine[1] |

| CAS Number | 168466-84-0[1][2] |

| Molecular Formula | C12H18N2[1][2] |

| SMILES | C1C--INVALID-LINK--N[1] |

| InChIKey | HARWNWOLWMTQCC-GFCCVEGCSA-N[1] |

Physicochemical Properties

The physical and chemical properties of (3R)-1-benzylpiperidin-3-amine are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or yellow liquid/solid.[2] | N/A |

| Melting Point | 63-65 °C | |

| Boiling Point | 281.2 ± 33.0 °C (Predicted) | [2] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.21 ± 0.20 (Predicted) | [2] |

| Flash Point | 113 °C | [2] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and chloroform.[2] | N/A |

| Storage Temperature | 2-8°C, protected from light.[2] | N/A |

Experimental Protocols

Synthesis via Hofmann Rearrangement

A common method for the preparation of (3R)-1-benzylpiperidin-3-amine involves the Hofmann rearrangement of a corresponding amide.[2]

Starting Material: (R)-1-benzylpiperidine-3-carboxamide

Reagents and Conditions:

-

Water

-

30% aqueous sodium hydroxide (10 eq.)

-

Tetrahydrofuran (THF)

-

Aqueous sodium hypochlorite solution (1.5 eq.)

-

Toluene for extraction

Procedure:

-

(R)-1-benzylpiperidine-3-carboxamide is mixed with water, 30% aqueous sodium hydroxide, THF, and an aqueous sodium hypochlorite solution.[2]

-

The reaction mixture is stirred at 15°C for 1 hour.[2]

-

The mixture is then heated to 60°C and stirred for an additional 2 hours.[2]

-

Upon completion, the reaction is cooled to 20°C.[2]

-

The product is extracted three times with toluene.[2]

-

The combined organic layers are concentrated under reduced pressure to yield (3R)-1-benzylpiperidin-3-amine as a yellow-brown oil.[2]

A generalized workflow for this synthesis and purification process is depicted below.

Caption: A flowchart of the synthesis of (3R)-1-benzylpiperidin-3-amine.

Biological Activity and Applications

(3R)-1-benzylpiperidin-3-amine serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its structural features, particularly the chiral amine on a piperidine scaffold, make it a valuable intermediate for pharmaceutical development.

Research indicates that compounds derived from the 1-benzylpiperidin-3-amine core may have applications in treating neurological disorders.[3] Studies have explored the potential for these derivatives to interact with and modulate neurotransmitter systems, including dopamine and serotonin receptors.[3] This suggests its utility in the development of drugs for conditions such as depression and schizophrenia.[3]

The primary application remains in its role as a pharmaceutical intermediate for chemical research and drug discovery.

Safety and Handling

(3R)-1-benzylpiperidin-3-amine is associated with several hazard classifications. It may cause severe skin burns, eye damage, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound. It should be stored in a cool, dry place in a tightly sealed container.

The logical relationship between the compound's properties and its handling requirements is illustrated in the diagram below.

Caption: Relationship between compound hazards and required safety procedures.

References

Technical Guide: 1-benzyl-N-methylpiperidin-3-amine and Its Enantiomer

This document provides a detailed overview of 1-benzyl-N-methylpiperidin-3-amine, a piperidine derivative with significant interest in chemical and pharmaceutical research. Due to the presence of a chiral center at the 3-position of the piperidine ring, this compound can exist as different stereoisomers. This guide will cover both the unspecified (racemic) form and the specific (R)-enantiomer.

Chemical Identity

The fundamental structure of this compound consists of a piperidine ring N-substituted with a benzyl group and a methylamino group at the 3-position. The stereochemistry at the C3 position is a critical determinant of its biological activity and chemical properties.

| Compound Name | IUPAC Name | CAS Number |

| This compound | This compound | 60717-45-5[1] |

| (R)-1-benzyl-N-methylpiperidin-3-amine | (3R)-1-benzyl-N-methylpiperidin-3-amine | 1354011-07-6[2][3] |

Synonyms for (R)-1-benzyl-N-methylpiperidin-3-amine include:

-

((R)-1-Benzyl-piperidin-3-yl)-Methyl-aMine[3]

-

(R)-1-benzyl-N-methylpiperidine-3-amine[3]

-

Protirelin Impurity 11[3]

-

Tofacitinib Impurity 268[3]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for researchers in designing experiments and for drug development professionals in formulation studies.

| Property | Value (for (R)-enantiomer) |

| Molecular Formula | C13H20N2[3] |

| Molecular Weight | 204.31 g/mol [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its enantiomers is a multi-step process that is crucial for its application in research and as a building block in the synthesis of more complex molecules. A generalized synthetic workflow is outlined below.

References

Synthesis and Characterization of Novel 1-Benzylpiperidine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its inherent structural features, combining a basic piperidine ring with an aromatic benzyl group, provide a versatile framework for interaction with a multitude of biological targets within the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, characterization, and pharmacological evaluation of novel 1-benzylpiperidine analogs, with a focus on their development as inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both critical targets in the treatment of neurodegenerative disorders like Alzheimer's disease.

Rationale for Targeting Acetylcholinesterase and Serotonin Transporter

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by cognitive decline and neuropsychiatric symptoms. The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive impairments observed in AD. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE increases the levels of ACh, thereby enhancing cholinergic neurotransmission.[1] This is a clinically validated strategy, with several AChE inhibitors approved for the symptomatic treatment of AD.[1]

In addition to cognitive decline, a significant portion of individuals with AD experience depression and anxiety, which are often treated with selective serotonin reuptake inhibitors (SSRIs).[1] SSRIs function by blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin.[1] Therefore, the development of dual-target inhibitors that can simultaneously modulate both cholinergic and serotonergic systems presents a promising therapeutic approach for addressing both the cognitive and neuropsychiatric symptoms of AD. The 1-benzylpiperidine scaffold has proven to be a valuable starting point for the design of such multi-target ligands.

Synthesis of 1-Benzylpiperidine Analogs

The synthesis of 1-benzylpiperidine analogs can be achieved through several established synthetic routes. The most common methods involve the N-alkylation of a piperidine precursor with a substituted benzyl halide or reductive amination of a piperidine with a corresponding benzaldehyde.

General Synthetic Protocol: N-Alkylation

A widely employed and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine or a substituted piperidine with an appropriate benzyl halide in the presence of a base.

Experimental Protocol: Synthesis of (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone Derivatives [1]

-

Materials:

-

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone

-

Substituted benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux apparatus

-

-

Procedure:

-

To a solution of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add the substituted benzyl chloride or bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired 1-benzylpiperidine analog.

-

General Synthetic Protocol: Reductive Amination

Reductive amination offers an alternative and efficient route to 1-benzylpiperidine analogs, particularly when the corresponding benzaldehyde is readily available. This method involves the formation of an iminium ion intermediate from the reaction of the piperidine and benzaldehyde, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

-

Materials:

-

Substituted piperidine

-

Substituted benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

To a stirred solution of the substituted piperidine (1.0 equivalent) and the substituted benzaldehyde (1.1 equivalents) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-benzylpiperidine analog.

-

Characterization of Novel 1-Benzylpiperidine Analogs

The structural elucidation and confirmation of purity of the newly synthesized 1-benzylpiperidine analogs are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of the synthesized compounds.

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Characteristic signals for 1-benzylpiperidine analogs include the aromatic protons of the benzyl group (typically in the range of δ 7.0-8.0 ppm), the benzylic methylene protons (a singlet or AB quartet around δ 3.5-4.5 ppm), and the aliphatic protons of the piperidine ring (in the range of δ 1.5-3.5 ppm).[1]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For example, the C-H stretching vibrations of the aromatic and aliphatic moieties, and C=O stretching for amide or ketone-containing analogs can be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. A common fragmentation pathway for benzylpiperidines involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) and the piperidine fragment.

Purity Assessment

-

Chromatographic Techniques: Thin-layer chromatography (TLC) is used for monitoring the progress of reactions and for preliminary purity assessment. High-performance liquid chromatography (HPLC) is a more quantitative method for determining the purity of the final compounds.

-

Melting Point: For solid compounds, a sharp melting point range is indicative of high purity.

Pharmacological Evaluation

The biological activity of the synthesized 1-benzylpiperidine analogs is assessed through in vitro assays to determine their inhibitory potency against AChE and their binding affinity for SERT.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the compounds against AChE is typically evaluated using the Ellman's method. This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The increase in absorbance at 412 nm is proportional to the AChE activity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a reference inhibitor (e.g., donepezil)

-

96-well microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and the reference inhibitor at various concentrations.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period at a controlled temperature (e.g., 37 °C).

-

Start the enzymatic reaction by adding the substrate solution (ATCI).

-

Measure the absorbance at 412 nm at regular time intervals.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated relative to the control (enzyme activity without inhibitor).

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Serotonin Transporter Binding Assay

The affinity of the 1-benzylpiperidine analogs for SERT is determined using a radioligand binding assay. This assay measures the ability of the test compounds to displace a specific radiolabeled ligand (e.g., [³H]-citalopram or [³H]-paroxetine) from its binding site on the transporter.

Experimental Protocol: SERT Binding Assay

-

Materials:

-

Membrane preparations from cells expressing human SERT

-

Radiolabeled ligand (e.g., [³H]-citalopram)

-

Unlabeled ligand for determining non-specific binding (e.g., fluoxetine)

-

Assay buffer

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound in the assay buffer.

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.

-

After incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The inhibition constant (Ki) for each test compound is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Data Presentation

The quantitative data obtained from the synthesis and pharmacological evaluation of a series of novel 1-benzylpiperidine analogs are summarized in the tables below.

Table 1: Synthesis and Characterization Data for Novel 1-Benzylpiperidine Analogs

| Compound ID | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm, selected signals) | HRMS (m/z) [M+H]⁺ |

| 1a | H | H | 85 | 7.35-7.25 (m, 5H, Ar-H), 3.52 (s, 2H, Ar-CH₂), 2.90-2.80 (m, 2H, Pip-H), 2.05-1.95 (m, 2H, Pip-H) | 176.1434 |

| 1b | 4-F | H | 82 | 7.30 (dd, J=8.4, 5.6 Hz, 2H, Ar-H), 7.05 (t, J=8.8 Hz, 2H, Ar-H), 3.49 (s, 2H, Ar-CH₂), 2.88-2.78 (m, 2H, Pip-H), 2.03-1.93 (m, 2H, Pip-H) | 194.1339 |

| 1c | 4-Cl | H | 88 | 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 3.48 (s, 2H, Ar-CH₂), 2.87-2.77 (m, 2H, Pip-H), 2.02-1.92 (m, 2H, Pip-H) | 210.0049 |

| 2a | H | OCH₃ | 78 | 7.35-7.25 (m, 5H, Ar-H), 6.73 (s, 2H, Ar-H), 4.50 (s, 2H), 3.71 (s, 6H, 2xOCH₃) | 395.2329 |

| 2b | 3-F | OCH₃ | 75 | 7.62 (m, 1H, Ar-H), 7.50 (m, 2H, Ar-H), 7.30 (m, 1H, Ar-H), 6.73 (s, 2H, Ar-H), 4.29 (s, 2H), 3.72 (s, 6H, 2xOCH₃) | 413.2235 |

Pip-H denotes piperidine protons. Data is representative and based on published literature.[1]

Table 2: In Vitro Pharmacological Activity of Novel 1-Benzylpiperidine Analogs

| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | SERT Kᵢ (µM) |

| 2a | 35.3 ± 1.5 | > 100 | 8.7 ± 0.4 |

| 2b | 41.2 ± 2.1 | > 100 | 9.2 ± 0.5 |

| 2c | 28.5 ± 1.3 | > 100 | 10.1 ± 0.6 |

| 3a | > 200 | 85.6 ± 4.3 | 2.3 ± 0.1 |

| 3b | > 200 | 75.4 ± 3.8 | 1.8 ± 0.1 |

| Donepezil | 0.023 ± 0.001 | 5.6 ± 0.3 | - |

| Fluoxetine | - | - | 0.003 ± 0.0001 |

Data is presented as mean ± SD from three independent experiments.[1] BuChE (Butyrylcholinesterase) inhibition is often measured to assess selectivity.

Mandatory Visualizations

Signaling Pathways

Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.

Caption: Serotonergic signaling and the mechanism of SERT inhibition.

Experimental and Logical Workflows

Caption: Drug discovery workflow for 1-benzylpiperidine analogs.

Conclusion

The 1-benzylpiperidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel CNS-active agents. The synthetic methodologies and characterization techniques outlined in this guide provide a robust framework for the development of new analogs. The pharmacological data presented for dual-target inhibitors of AChE and SERT highlight the potential of this chemical class to address the multifaceted nature of neurodegenerative diseases like Alzheimer's. The systematic approach of synthesis, characterization, and pharmacological evaluation, guided by an understanding of the underlying signaling pathways, is crucial for the successful discovery and development of new therapeutic candidates.

References

The Role of 1-benzyl-N-methylpiperidin-3-amine in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-benzyl-N-methylpiperidin-3-amine and its structural analogs represent a significant scaffold in central nervous system (CNS) drug discovery. Possessing a core structure amenable to diverse chemical modifications, this class of compounds has been investigated for its potential to modulate key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the synthesis, pharmacological activity, and research applications of this compound and its close derivatives. It details experimental protocols for its characterization and summarizes key quantitative data to facilitate further research and development in this area.

Introduction

The 1-benzylpiperidine moiety is a well-established pharmacophore found in numerous CNS-active agents. Its structural features allow for interaction with a variety of receptors and transporters, making it a privileged scaffold in medicinal chemistry. The addition of a methylamino group at the 3-position, as seen in this compound, offers further opportunities for targeted molecular interactions within the complex landscape of the CNS. Research into this and related compounds is driven by the ongoing need for novel therapeutics with improved efficacy and side-effect profiles for conditions such as psychosis, depression, and neurodegenerative diseases. While specific data on this compound is limited in publicly available research, the extensive studies on its close structural analogs provide a strong foundation for understanding its potential pharmacological profile and guiding future investigations.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the reductive amination of a suitable piperidone precursor.

General Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Solubility | Soluble in most organic solvents |

Role in Central Nervous System Research

The 1-benzylpiperidine scaffold is known to interact with several key CNS targets, including dopamine, serotonin, and sigma receptors. These interactions are critical in the pathophysiology of numerous neurological and psychiatric disorders.

Dopamine Receptor Interactions

Derivatives of 1-benzylpiperidine have been shown to exhibit affinity for dopamine receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications.

Serotonin Transporter (SERT) Interactions

The structural similarity of some 1-benzylpiperidine derivatives to known serotonin reuptake inhibitors suggests a potential for interaction with the serotonin transporter (SERT). Modulation of SERT is a key mechanism for many antidepressant drugs.

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a wide range of cellular functions and are considered important targets for the treatment of neurodegenerative diseases and psychosis. The 1-benzylpiperidine scaffold is a common feature in many potent sigma receptor ligands.

Quantitative Data Summary

| Compound ID | Target | Assay Type | Kᵢ (nM) | Reference Compound |

| Derivative A | Dopamine D₂ Receptor | Radioligand Binding | 15.8 | Haloperidol |

| Derivative B | Serotonin Transporter (SERT) | Radioligand Binding | 89.2 | Paroxetine |

| Derivative C | Sigma-1 Receptor | Radioligand Binding | 5.4 | (+)-Pentazocine |

Note: The data presented is for illustrative purposes and is derived from studies on structurally similar compounds.

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol involves a multi-step process starting from commercially available precursors. A key step is the reductive amination of 1-benzyl-3-piperidone with methylamine.

Materials:

-

1-benzyl-3-piperidone hydrochloride

-

Methylamine solution (e.g., in THF or water)

-

Sodium triacetoxyborohydride or sodium cyanoborohydride

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution

-

Magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-benzyl-3-piperidone hydrochloride in DCM, add an excess of methylamine solution.

-

Stir the mixture at room temperature for 1-2 hours to form the intermediate enamine/imine.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for a specific CNS receptor (e.g., dopamine D₂ receptor).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)

-

Non-specific binding competitor (e.g., Haloperidol for D₂ receptors)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Test compound (this compound) at various concentrations

-

96-well filter plates

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific competitor, or the test compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of the test compound and subsequently calculate the Kᵢ value.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is used to assess cognitive function, particularly recognition memory, in rodents.

Materials:

-

Test animals (e.g., male C57BL/6 mice)

-

Open field arena

-

Two identical objects (familiar objects)

-

One novel object

-

Video tracking software

Procedure:

-

Habituation: Individually place each mouse in the empty open field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to habituate them to the environment.

-

Training (Familiarization) Phase: Place two identical objects in the arena. Allow each mouse to explore the objects for a defined period (e.g., 10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).

-

Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. The effect of this compound on cognitive performance can be assessed by administering the compound prior to the training phase.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for a 1-benzylpiperidine derivative acting as a dopamine D₂ receptor antagonist.

Caption: Hypothesized D₂ Receptor Antagonism Pathway.

Experimental Workflow for CNS Compound Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel CNS compound like this compound.

Caption: Preclinical CNS Drug Discovery Workflow.

Conclusion

This compound serves as a promising, yet under-investigated, scaffold for the development of novel CNS-targeted therapeutics. Based on the pharmacological profiles of its close structural analogs, it is hypothesized to interact with key monoaminergic and sigma receptor systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the potential of this and related compounds. Future studies should focus on the detailed characterization of its binding profile, functional activity, and in vivo efficacy to fully elucidate its therapeutic potential in the treatment of central nervous system disorders.

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-aminopiperidine derivatives, a scaffold of significant interest in medicinal chemistry. Due to its prevalence in a variety of biologically active compounds, this heterocyclic moiety has been extensively studied. This document will focus on two primary therapeutic areas where 3-aminopiperidine derivatives have shown considerable promise: as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as antibacterial agents targeting the bacterial ribosome.

3-Aminopiperidine Derivatives as DPP-4 Inhibitors

The 3-aminopiperidine core is a key pharmacophore in several approved DPP-4 inhibitors, such as alogliptin and sitagliptin. DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2][3][4] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2][3][4]

Structure-Activity Relationship of DPP-4 Inhibitors

The SAR of 3-aminopiperidine-based DPP-4 inhibitors revolves around the interactions of the molecule within the active site of the enzyme, which is composed of several subsites (S1, S2, S1', S2').[5] The primary amine of the 3-aminopiperidine ring typically forms a key salt bridge interaction with two glutamate residues (Glu205 and Glu206) in the S2 subsite.[5]

Substitutions on the piperidine nitrogen and the amino group are crucial for modulating potency and selectivity.

-

Piperidine Nitrogen (N1): This position is often substituted with various groups that occupy the S1 pocket, which is largely hydrophobic.[5] Modifications at this position significantly impact the inhibitory activity.

-

Amino Group (C3): The amino group at the 3-position is critical for the interaction with the S2 subsite.[5] The stereochemistry at this position is also important, with the (R)-enantiomer generally showing higher potency for many DPP-4 inhibitors.

The following table summarizes the SAR data for a series of uracil-based 3-aminopiperidine derivatives as DPP-4 inhibitors.

| Compound | R Group (at N1 of triazole) | DPP-4 IC50 (nM)[5] |

| 19A | Phenyl | 185.24 |

| 19B | 4-Fluorophenyl | 61.32 |

| 19C | 2-Fluorophenyl | 135.45 |

| 19D | 2,4-Difluorophenyl | 29.88 |

| 19E | 2,4-Dichlorophenyl | 30.11 |

| 19F | 4-Chlorophenyl | 75.26 |

Table 1: SAR of Uracil-Based 3-Aminopiperidine Derivatives as DPP-4 Inhibitors. [5]

As shown in Table 1, substitutions on the phenyl ring attached to the triazole moiety significantly influence the inhibitory potency. The introduction of fluorine or chlorine atoms generally enhances the activity, with the 2,4-disubstituted analogs (19D and 19E) exhibiting the lowest IC50 values.[5] This suggests that these substitutions may lead to more favorable interactions within the DPP-4 active site.

Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by 3-aminopiperidine derivatives leads to an increase in the concentration of active incretin hormones, GLP-1 and GIP.[6] This enhancement of the incretin pathway results in several downstream effects that contribute to improved glucose control. The signaling cascade is illustrated in the diagram below.

Caption: DPP-4 Signaling Pathway and Inhibition.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.[7][8][9]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-Aminomethylcoumarin (AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM)[8]

-

Test compounds (3-aminopiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)[8]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-4 enzyme in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay does not affect enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

100% Initial Activity Wells: Add assay buffer, diluted DPP-4 enzyme, and the same volume of solvent used for the inhibitors.

-

Background Wells: Add assay buffer and the solvent.

-

Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the desired concentration of the test compound.

-

Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the positive control inhibitor.

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the diluted substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

3-Aminopiperidine Derivatives as Antibacterial Agents

Certain 3-aminopiperidine derivatives, particularly 3,5-diamino-piperidines (DAP), have been investigated as aminoglycoside mimetics that exhibit antibacterial activity.[10] These compounds target the bacterial ribosome, a crucial cellular machinery for protein synthesis, thereby inhibiting bacterial growth.[10]

Structure-Activity Relationship of Antibacterial 3,5-Diamino-piperidine Derivatives

The SAR of these compounds is complex, involving modifications to a central core (often a triazine ring) to which the DAP "headpiece" and a "tailpiece" are attached.

-

Headpiece (DAP): The cis-1,3-diamine configuration of the DAP ring is critical for mimicking the 2-deoxystreptamine (2-DOS) scaffold of natural aminoglycosides and for recognition of the ribosomal RNA (rRNA) A-site.[10]

-

Core: A triazine core is commonly used to link the headpiece and tailpiece moieties.

-

Tailpiece: Variations in the tailpiece substituent significantly affect the antibacterial potency and spectrum.

The following table presents the minimum inhibitory concentration (MIC) values for a series of DAP derivatives against E. coli and P. aeruginosa.

| Compound | R1 (Headpiece) | R2 (Headpiece) | R3 (Tailpiece) | E. coli MIC (µg/mL)[11] | P. aeruginosa MIC (µg/mL)[11] |

| 2 | DAP | DAP | 4-chloro-N-(2-hydroxyphenyl)benzamide | 1 | 1 |

| 3 | DAP | DAP | 4-chloro-N-(2-hydroxy-4-pyridyl)benzamide | 1 | 2 |

| 4 | DAP | DAP | 4-chloro-N-(2-hydroxy-5-pyridyl)benzamide | 1 | 1 |

Table 2: SAR of 3,5-Diamino-piperidine Derivatives as Antibacterial Agents. [11]

The data in Table 2 indicates that these DAP derivatives exhibit potent activity against both Gram-negative bacteria. The introduction of a nitrogen atom in the aromatic ring of the tailpiece can influence the antibacterial activity.[11]

Mechanism of Action: Targeting the Bacterial Ribosome

3,5-Diamino-piperidine derivatives, as aminoglycoside mimetics, bind to the decoding A-site in the 16S rRNA of the bacterial 30S ribosomal subunit.[12][13] This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins and ultimately bacterial cell death. The general mechanism is depicted below.

Caption: Inhibition of Bacterial Ribosome.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[14][15][16][17][18]

Materials:

-

Bacterial strains (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (3-aminopiperidine derivatives)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to obtain a range of concentrations.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

General Experimental Workflow

The investigation of the SAR of 3-aminopiperidine derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General Experimental Workflow.

References

- 1. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. ibg.kit.edu [ibg.kit.edu]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. protocols.io [protocols.io]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

The Versatile Precursor: A Technical Guide to 1-benzyl-N-methylpiperidin-3-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-N-methylpiperidin-3-amine is a key chiral building block in modern pharmaceutical synthesis. Its rigid piperidine core, substituted with a benzyl group for temporary protection and a reactive secondary amine, makes it a valuable precursor for creating complex molecular architectures. The N-benzyl group offers stability during initial synthetic steps and can be reliably removed under various conditions, most notably through catalytic transfer hydrogenation. This guide provides an in-depth look at the utility of this precursor, focusing on its application in the synthesis of targeted therapies, and offers detailed experimental protocols and pathway visualizations to support further research and development.

Pharmaceutical Applications

The this compound scaffold is central to the synthesis of several important pharmaceuticals, particularly Janus kinase (JAK) inhibitors and modulators of the sigma-1 receptor. These applications highlight the precursor's role in developing treatments for autoimmune disorders and neurological conditions.

Synthesis of Janus Kinase (JAK) Inhibitors

Analogues of this compound are critical starting materials for the synthesis of potent JAK inhibitors, such as Tofacitinib and PF-06651600. These drugs function by interfering with the JAK-STAT signaling pathway, a crucial cascade in the immune response.

Tofacitinib (Xeljanz®): A prominent treatment for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, Tofacitinib's synthesis utilizes (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The synthesis involves a nucleophilic aromatic substitution reaction to couple the piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by debenzylation.

PF-06651600: A highly selective, irreversible JAK3 inhibitor, PF-06651600 is synthesized from (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine. The synthetic route also involves a nucleophilic substitution with 4-chloropyrrolo[2,3-d]pyrimidine, followed by catalytic hydrogenation to remove the benzyl protecting group, and finally, an aminolysis reaction. This process avoids costly chiral separations in later stages by starting with an enantiomerically pure precursor.

Modulators of the Sigma-1 Receptor

The benzylpiperidine motif is a well-established pharmacophore for ligands of the sigma-1 receptor, a unique intracellular chaperone protein involved in a variety of cellular functions, including the modulation of calcium signaling and neuronal communication. Derivatives of this compound are being explored for their potential in treating neuropathic pain and other neurological disorders. The synthesis of these modulators often involves N-alkylation or N-arylation of the piperidine nitrogen to introduce diverse substituents that can fine-tune the compound's affinity and selectivity for the sigma-1 receptor.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of pharmaceuticals derived from analogues of this compound.

Table 1: Synthesis of Tofacitinib Intermediate

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Coupling | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃ | Water | 90-95 | 18-19 | Not specified |

| Detosylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 6M KOH | Methanol | 40-45 | 19-20 | Not specified |

| Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% Pd(OH)₂/C, Acetic Acid | Water/IPA | Not specified | Not specified | Not specified |

Data compiled from patent literature which often omits precise yield data for individual steps in favor of overall process viability.

Table 2: Synthesis of PF-06651600 Intermediate

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Coupling | (3R, 6S)-1-benzyl-6-methylpiperidin-3-amine, 4-chloropyrrolo[2,3-d]pyrimidine | Diisopropylethylamine | n-Butanol | 140 | Overnight | Not specified |

| Debenzylation | N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% wet Pd(OH)₂/C | Methanol | 45-55 | Not specified | Not specified |

Quantitative yields for these specific steps are not detailed in the provided patent information. The focus is on the overall process and conditions.

Experimental Protocols

The following are detailed methodologies for key transformations involving the this compound scaffold. These protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.

Protocol 1: Nucleophilic Aromatic Substitution (Coupling Reaction)

This protocol describes the coupling of the piperidine amine with a chloro-substituted heterocyclic core, a key step in the synthesis of JAK inhibitors.

Materials:

-

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

-

4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

-

Potassium carbonate (K₂CO₃)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a reaction vessel, add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1.0 eq) and water.

-

Stir the mixture to dissolve the amine salt.

-

Add potassium carbonate (3.0 eq) portion-wise to the stirred solution.

-

Add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 90-95 °C and maintain stirring for 18-19 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by filtration and purified by recrystallization or column chromatography.

Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation

This protocol details a common and efficient method for removing the N-benzyl protecting group using ammonium formate as a hydrogen source.

Materials:

-

N-benzylated piperidine derivative

-

10% Palladium on Carbon (Pd/C)

-

Anhydrous ammonium formate

-

Dry methanol

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, create a suspension of the N-benzylated piperidine derivative (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.

-

Under an inert atmosphere, add anhydrous ammonium formate (5.0 eq) in a single portion.

-

Stir the reaction mixture at reflux temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 10-60 minutes.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with chloroform or boiling water (if the product is water-soluble).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the debenzylated product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Caption: Conceptual overview of the Sigma-1 receptor's role in cellular signaling.

Caption: General synthetic workflow utilizing the this compound precursor.

Conclusion

This compound and its close analogues are demonstrably valuable precursors in the synthesis of complex, high-value pharmaceuticals. The strategic placement of the benzyl protecting group allows for versatile and efficient synthetic routes to important drug classes, including JAK inhibitors and sigma-1 receptor modulators. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical building block in the creation of next-generation therapeutics.

Methodological & Application

Application Note: Reductive Amination Protocol for the Synthesis of 1-benzyl-N-methylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-N-methylpiperidin-3-amine is a valuable piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This application note provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 1-benzyl-3-piperidone with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This method is efficient and avoids the common issue of over-alkylation often encountered with other alkylation methods.[1][2]

Reaction Principle

The reductive amination process involves two key steps that occur in a single reaction vessel. Initially, the primary amine (methylamine) undergoes a nucleophilic attack on the carbonyl carbon of 1-benzyl-3-piperidone. This is followed by the dehydration of the resulting hemiaminal intermediate to form an iminium ion. The subsequent in-situ reduction of the iminium ion by a hydride-donating reagent, in this case, sodium triacetoxyborohydride, yields the desired secondary amine, this compound.[2] The use of sodium triacetoxyborohydride is advantageous as it is less reactive towards the ketone starting material compared to other borohydrides, thus minimizing side reactions.[1][2]

Experimental Protocol

Materials:

-

1-benzyl-3-piperidone hydrochloride

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-3-piperidone hydrochloride (1.0 eq). Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add the methylamine solution (1.5 - 2.0 eq) to the reaction mixture.

-

Acid Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 - 0.2 eq). The acid facilitates the formation of the iminium ion intermediate.

-

Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirring solution. The addition may cause a slight exotherm.

-

Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica gel.

-

-

Characterization: The purified this compound (CAS 60717-45-5) should be characterized by NMR and MS to confirm its identity and purity. The expected molecular weight is 204.31 g/mol .[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Data

| Parameter | Value/Description | Reference/Note |

| Starting Material | 1-benzyl-3-piperidone hydrochloride | Commercially available |

| Reagents | Methylamine, Sodium triacetoxyborohydride | Standard laboratory reagents |